1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid
Overview
Description
“1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid” is a chemical compound that has gained increasing attention for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. It has a molecular weight of 271.2 .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in recent years . The Pictet–Spengler reaction is one of the classical methods used for the construction of the principal quinoline scaffold . Other methods include the use of dimethoxymethane and catalytic amount of BF 3 ·OEt 2 .Molecular Structure Analysis
The molecular structure of “1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid” is represented by the Inchi Code: 1S/C12H8F3NO3/c13-12(14,15)6-19-10-8-4-2-1-3-7(8)5-9(16-10)11(17)18/h1-5H,6H2,(H,17,18) .Physical And Chemical Properties Analysis
“1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid” is a powder at room temperature . It has a molecular weight of 271.19 .Scientific Research Applications
Synthesis and Chemical Reactions
Isoquinoline derivatives have been synthesized through various chemical reactions, showcasing the compound's utility in organic synthesis. For instance, the Heck reaction has been employed for synthesizing alkoxylated isoquinoline-3-carboxylic acid esters, demonstrating the versatility of isoquinoline compounds in synthesizing complex molecular structures (Ture, Rubina, Rozhkov, & Kauss, 2011). Additionally, research on gas-phase reactions of substituted isoquinolines to carboxylic acids in mass spectrometry highlights their potential in analytical chemistry, especially in identifying drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Analytical Applications
Isoquinoline derivatives have found applications in mass spectrometry, serving as probes or intermediates in the study of complex chemical reactions. An example includes the unusual mass spectrometric dissociation pathway observed for isoquinoline-3-carboxamides, providing insights into the fragmentation behavior of such compounds (Beuck, Schwabe, Grimme, Schlörer, Kamber, Schänzer, & Thevis, 2009).
Material Science and Catalysis
Isoquinoline compounds have also been implicated in the synthesis of materials and catalysts. For instance, organotin(IV) carboxylates based on isoquinoline-derived acids have been synthesized and characterized, suggesting potential applications in materials science and catalysis (Xiao, Han, Mei, Zhu, Shao, Liang, Tian, & Xu, 2013).
Safety And Hazards
The safety information for “1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid” includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-(2,2,2-trifluoroethoxy)isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c13-12(14,15)6-19-10-8-4-2-1-3-7(8)5-9(16-10)11(17)18/h1-5H,6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQUHVHXXOTODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2OCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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